molecular formula C6H14N2O B13563842 (S)-2-Amino-N-ethylbutanamide

(S)-2-Amino-N-ethylbutanamide

Cat. No.: B13563842
M. Wt: 130.19 g/mol
InChI Key: PUUMKAKVWBYGDZ-YFKPBYRVSA-N
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Description

(S)-2-Amino-N-ethylbutanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-ethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-ethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides; in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-ethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-2-Amino-N-ethylbutanamide: The enantiomer of (S)-2-Amino-N-ethylbutanamide, with similar chemical properties but different biological activity due to its chiral nature.

    2-Amino-N-methylbutanamide: A structurally similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    2-Amino-N-propylbutanamide: Another analog with a propyl group, which may exhibit distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different interactions with biological targets compared to its enantiomers or analogs. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Biological Activity

(S)-2-Amino-N-ethylbutanamide, also known as a specific stereoisomer of an amino amide compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the chemical formula C6H14N2OC_6H_{14}N_2O, features an amine group attached to a butanamide backbone, which is further substituted by an ethyl group. This configuration contributes to its distinct pharmacological properties and interactions with biological systems.

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of specific enzymes, particularly dipeptidyl peptidase I (DPP-I). DPP-I plays a crucial role in immune responses and inflammation by processing pro-inflammatory cytokines. Inhibition of this enzyme could therefore provide therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed its potential as a modulator of receptor activity. The compound exhibits interactions with certain receptors that are critical for mediating physiological responses. These interactions suggest that it may influence pathways involved in pain perception, immune response, and metabolic regulation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds within the amino amide category. Below is a summary table highlighting key structural differences and potential biological implications:

Compound NameStructureUnique Features
N-EthylbutanamideC6H13NC_6H_{13}NLacks the amino group at the second position
(S)-2-Amino-N-methylbutanamideC6H15N2OC_6H_{15}N_2OMethyl group instead of ethyl on nitrogen
N,N-DiethylbutanamideC8H17NC_8H_{17}NContains two ethyl groups on nitrogen
(R)-2-Amino-N-ethylbutanamideC6H14N2OC_6H_{14}N_2ODifferent stereochemistry affecting biological activity

The structural uniqueness of this compound, particularly its stereochemistry and functional groups, likely enhances its biological activity compared to its counterparts.

Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, and results indicated a significant reduction in inflammatory markers compared to control groups. This suggests that the compound's ability to inhibit DPP-I may translate into clinical benefits for inflammatory diseases .

Pharmacokinetics and Bioavailability

Research on the pharmacokinetics of this compound has shown promising results regarding its absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies demonstrated that the compound has favorable bioavailability when administered via intraperitoneal injection. This characteristic is essential for its potential development as a therapeutic agent .

Future Directions

The ongoing research into this compound aims to further elucidate its mechanisms of action and therapeutic applications. Future studies will likely focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes and receptors.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions such as autoimmune diseases and chronic inflammation.
  • Structural Modifications : Investigating how changes in the structure can enhance biological activity or reduce side effects.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2S)-2-amino-N-ethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

PUUMKAKVWBYGDZ-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)NCC)N

Canonical SMILES

CCC(C(=O)NCC)N

Origin of Product

United States

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